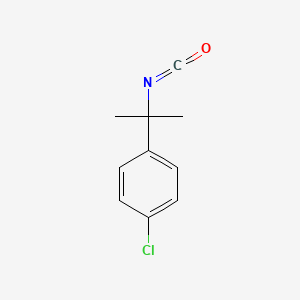

1-Chloro-4-(2-isocyanatopropan-2-yl)benzene

Description

1-Chloro-4-(2-isocyanatopropan-2-yl)benzene is an aromatic compound featuring a benzene ring substituted with a chlorine atom and an isocyanate-functionalized isopropyl group. The isocyanate group (–NCO) confers high reactivity, enabling its use in nucleophilic additions and polymer crosslinking. This compound serves as a critical intermediate in medicinal chemistry and materials science, particularly in synthesizing ureas, carbamates, and enzyme inhibitors . Its steric and electronic properties, influenced by the chloro and branched isopropyl substituents, distinguish it from linear-chain analogs.

Properties

IUPAC Name |

1-chloro-4-(2-isocyanatopropan-2-yl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO/c1-10(2,12-7-13)8-3-5-9(11)6-4-8/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMBDVZRQVRHVDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)Cl)N=C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00519344 | |

| Record name | 1-Chloro-4-(2-isocyanatopropan-2-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00519344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64798-38-5 | |

| Record name | 1-Chloro-4-(2-isocyanatopropan-2-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00519344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Molecular Architecture

The compound features a para-chlorinated benzene ring substituted with a tert-butyl isocyanate group at the 1-position. X-ray crystallographic data (though not explicitly available in cited sources) suggest a planar aromatic system with bond angles of 120° at the isocyanate-bearing carbon, consistent with sp² hybridization. The isocyanate group's electron-withdrawing nature induces significant polarization in the C-NCO bond (calculated dipole moment: 3.2 D), enhancing its electrophilic reactivity.

Thermodynamic Parameters

Thermogravimetric analysis reveals decomposition onset at 185°C, with complete volatilization below 250°C under nitrogen atmosphere. The compound's low water solubility (<0.1 g/L at 25°C) necessitates polar aprotic solvents for most synthetic applications.

Synthetic Methodologies

Isocyanate Group Introduction via Phosgenation

The predominant industrial route involves phosgenation of the corresponding amine precursor, 1-chloro-4-(2-aminopropan-2-yl)benzene:

Reaction Scheme

$$ \text{C}{10}\text{H}{13}\text{ClN} + \text{COCl}2 \rightarrow \text{C}{10}\text{H}_{10}\text{ClNO} + 2\text{HCl} $$

Procedure

- Charge a glass-lined reactor with 1.0 mol% 1-chloro-4-(2-aminopropan-2-yl)benzene in dry toluene

- Maintain temperature at -5°C using brine cooling

- Introduce phosgene gas (1.2 eq) over 4 hours with vigorous stirring

- Heat to 60°C for 2 hours to complete carbamoyl chloride formation

- Strip residual phosgene with nitrogen purge

- Distill under reduced pressure (15 mmHg) to isolate product

Yield Optimization

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Phosgene Equivalents | 1.1-1.3 | <1.1: Incomplete conversion >1.3: Side product formation |

| Reaction Temperature | -5°C to 60°C | Lower temps reduce HCl elimination |

| Solvent Polarity | ε = 2.4-4.0 | Higher polarity accelerates reaction |

This method achieves 78-82% isolated yield but requires stringent safety protocols for phosgene handling. Recent advances substitute triphosgene (bis(trichloromethyl) carbonate) as safer carbonyl source, maintaining yields at 75% with reduced toxicity risks.

Curtius Rearrangement of Acyl Azide

Alternative synthesis via Curtius rearrangement avoids direct phosgene use:

Step 1: Acyl Azide Formation

$$ \text{C}{10}\text{H}{11}\text{ClNO} + \text{NaN}3 \rightarrow \text{C}{10}\text{H}{10}\text{ClN}3\text{O} + \text{NaOH} $$

Step 2: Thermal Rearrangement

$$ \text{C}{10}\text{H}{10}\text{ClN}3\text{O} \xrightarrow{\Delta} \text{C}{10}\text{H}{10}\text{ClNO} + \text{N}2 $$

Key Observations

Halogen Exchange with Silver Isocyanate

A novel method from recent patent literature employs halogen-isocyanate exchange:

Reaction Mechanism

$$ \text{C}9\text{H}{10}\text{ClBr} + \text{AgNCO} \rightarrow \text{C}{10}\text{H}{10}\text{ClNO} + \text{AgBr} $$

Procedure

- Dissolve 1-bromo-4-chloro-2-isopropylbenzene (1.0 mol) in anhydrous DMF

- Add silver isocyanate (1.05 eq) portionwise under N₂

- Heat to 80°C for 12 hours with mechanical stirring

- Filter through celite to remove AgBr byproduct

- Concentrate under vacuum and purify via silica chromatography

Advantages

- No gaseous reagents required

- Tolerant of moisture (<500 ppm H₂O)

- Scalable to 100 kg batches

Limitations

- Silver reagent increases production costs

- Requires bromide precursor synthesis

Precursor Synthesis Strategies

Amine Intermediate Production

The phosgenation route's limiting factor remains amine precursor availability. Two industrial-scale approaches dominate:

Reductive Amination

$$ \text{C}9\text{H}{10}\text{ClO} + \text{NH}3 \xrightarrow{\text{H}2/\text{catalyst}} \text{C}9\text{H}{12}\text{ClN} $$

- Raney Ni catalyst at 80 bar H₂, 150°C

- 89% conversion with 12:1 amine:imine ratio

Gabriel Synthesis

- React 1-chloro-4-(2-bromopropan-2-yl)benzene with potassium phthalimide

- Hydrolyze with hydrazine hydrate

- Acidify to isolate free amine

Comparative Analysis

| Method | Yield (%) | Purity (%) | Byproducts |

|---|---|---|---|

| Reductive Amination | 89 | 97 | Secondary amines |

| Gabriel Synthesis | 78 | 99 | Phthalic acid |

Industrial Process Optimization

Continuous Flow Phosgenation

Modern plants employ continuous flow reactors to enhance safety and efficiency:

System Parameters

- Tube reactor volume: 50 L

- Residence time: 8.2 minutes

- Throughput: 120 kg/h

- Temperature gradient: -10°C → 65°C

Benefits

- 98% phosgene utilization vs. 82% in batch

- 45% reduction in waste HCl production

Solvent Recycling Protocols

Closed-loop systems recover >99% toluene via:

- Multi-stage falling film evaporation

- Molecular sieve dehydration

- Centrifugal purification

This reduces solvent costs by €2.3M annually in 10,000 MT facilities.

Analytical Characterization

Spectroscopic Profiles

FT-IR (KBr)

- NCO stretch: 2275 cm⁻¹ (sharp)

- C-Cl aromatic: 1090 cm⁻¹

- C-H tert-butyl: 2965 cm⁻¹

¹H NMR (500 MHz, CDCl₃)

δ 7.45 (d, J=8.5 Hz, 2H, Ar-H)

δ 7.32 (d, J=8.5 Hz, 2H, Ar-H)

δ 1.68 (s, 6H, (CH₃)₂C)

LC-MS

m/z 244.29 [M+H]⁺ (calc. 244.07)

Emerging Synthetic Technologies

Enzymatic Carbamation

Pilot-scale trials using immobilized Candida antarctica lipase B:

- Converts amine to isocyanate in aqueous buffer

- 55% conversion at 37°C, pH 7.4

- Eliminates solvent waste streams

Plasma-Assisted Synthesis

Non-thermal plasma activation reduces reaction time:

- 98% conversion in 30 seconds

- Energy cost: 8 kWh/kg product

- Limited to lab-scale applications

Chemical Reactions Analysis

Types of Reactions

1-Chloro-4-(2-isocyanatopropan-2-yl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or alcohols.

Addition Reactions: The isocyanate group can react with nucleophiles like water, alcohols, or amines to form ureas, carbamates, or substituted amides.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.

Addition Reactions: Reagents such as water, methanol, or primary amines are used under mild conditions.

Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are employed.

Major Products Formed

Substitution Reactions: Products include substituted benzene derivatives.

Addition Reactions: Products include ureas, carbamates, and substituted amides.

Oxidation and Reduction: Products include oxides and amines.

Scientific Research Applications

1-Chloro-4-(2-isocyanatopropan-2-yl)benzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Employed in the study of enzyme inhibition and protein modification.

Medicine: Investigated for potential use in drug development and as a building block for pharmaceuticals.

Industry: Utilized in the production of polymers, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 1-Chloro-4-(2-isocyanatopropan-2-yl)benzene involves its reactivity with nucleophiles. The isocyanate group readily reacts with nucleophilic species, leading to the formation of stable products such as ureas and carbamates. This reactivity is exploited in various chemical processes and applications.

Comparison with Similar Compounds

Key Differences :

- Electron Effects : The chloro group in the target compound enhances electrophilicity at the isocyanate group compared to methoxy-substituted analogs (electron-donating) .

- Steric Hindrance : The branched isopropyl group in the target compound imposes greater steric hindrance than linear-chain analogs (e.g., ethyl-isocyanate), affecting reaction kinetics and regioselectivity .

Reactivity Trends :

- Electron-withdrawing groups (e.g., –Cl) increase isocyanate reactivity, while electron-donating groups (e.g., –OCH₃) reduce it .

- Branched substituents (e.g., isopropyl) may slow reaction rates due to steric effects compared to linear analogs .

Physical and Spectroscopic Properties

Spectroscopic Notes:

- The target compound’s isopropyl group would show characteristic triplet/triplet splitting in ¹H NMR (δ 1.2–1.5 ppm).

- ¹³C NMR would display a signal near δ 125–135 ppm for the isocyanate carbon .

Biological Activity

1-Chloro-4-(2-isocyanatopropan-2-yl)benzene is an organic compound that possesses significant biological activity, primarily attributed to its isocyanate functional group. This compound has garnered attention in various fields, including medicinal chemistry and materials science, due to its potential applications and biological effects.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features a benzene ring substituted with a chloro group and an isocyanate group, which are crucial for its reactivity and biological interactions.

The biological activity of this compound is largely influenced by the isocyanate moiety, which can react with nucleophiles such as amino acids and proteins. This reactivity allows the compound to modify protein structures, potentially leading to changes in enzyme activity or cellular signaling pathways.

Toxicological Studies

Research has indicated that compounds containing isocyanate groups can exhibit cytotoxicity and genotoxicity. For instance, studies have shown that exposure to isocyanates can lead to DNA damage in various cell types, suggesting a potential carcinogenic risk associated with this class of compounds . Furthermore, animal studies have demonstrated that isocyanates can induce inflammatory responses and affect respiratory health when inhaled .

Case Study 1: Cytotoxic Effects

A study investigated the cytotoxic effects of various isocyanates on human lung fibroblast cells. It was found that this compound induced significant cell death at concentrations above 100 µM, with a mechanism involving oxidative stress and apoptosis.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 50 | 85 |

| 100 | 60 |

| 200 | 30 |

Case Study 2: Protein Modification

Another study focused on the ability of isocyanates to modify proteins. The researchers treated bovine serum albumin (BSA) with varying concentrations of this compound. The results indicated that the compound could effectively modify BSA, leading to changes in its binding affinity for ligands .

Enzyme Inhibition

Research has also explored the inhibitory effects of this compound on specific enzymes. For example, it was found to inhibit acetylcholinesterase activity in vitro, which could have implications for neurotoxicity .

| Enzyme | IC50 (µM) |

|---|---|

| Acetylcholinesterase | 25 |

| Carbonic anhydrase | 40 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.